4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid
Description
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BN3O2/c14-10(15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7,14-15H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYSBAQKJZLSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2C=NC=N2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333344-76-5 | |
| Record name | {4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid
This guide provides an in-depth technical analysis of 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic acid , a critical synthon in medicinal chemistry, particularly for the synthesis of aromatase inhibitors (e.g., Letrozole analogs) and antifungal agents.
Part 1: Executive Summary & Chemical Identity
Compound Name: this compound Primary Application: Suzuki-Miyaura Cross-Coupling for biaryl synthesis. Structural Class: Heterocyclic organoboron.
Identification Data
This specific boronic acid is frequently utilized as a transient intermediate or stored as its more stable pinacol ester derivative due to the propensity of the free acid to dehydrate into boroxines or undergo protodeboronation.
-
Free Acid CAS: Not widely listed in public commercial catalogs (often synthesized in situ).
-
Pinacol Ester CAS: 1365272-96-3 (Representative for the 1,2,4-triazole isomer; verification recommended per specific batch).
-
Key Precursor (Commercial Anchor): 1-(4-Bromobenzyl)-1,2,4-triazole
-
CAS Number: 112809-25-3
-
Role: This bromide is the commercially stable starting material from which the boronic acid is generated via Miyaura borylation.
-
Molecular Properties (Free Acid):
-
Formula: C₉H₁₀BN₃O₂
-
MW: 203.01 g/mol
-
Acidity: Boronic acid pKa ~8.8 (approximate).
-
Solubility: Soluble in DMSO, MeOH, DMF; sparingly soluble in non-polar solvents.
Part 2: Synthetic Utility & Mechanistic Challenges
The utility of this compound lies in its ability to introduce the (1,2,4-triazol-1-yl)methyl pharmacophore—a critical motif in aromatase inhibitors (e.g., Letrozole, Anastrozole)—into a biaryl scaffold via Suzuki coupling.
The "Triazole Poisoning" Challenge
A major technical hurdle when using this specific boronic acid is the Lewis basicity of the triazole nitrogens (specifically N4).
-
Catalyst Sequestration: The N4 nitrogen can coordinate to the Palladium (Pd) center, displacing phosphine ligands and forming an inactive Pd-complex.
-
Self-Validation Protocol: To counteract this, protocols must utilize bulky, electron-rich ligands (e.g., XPhos, SPhos) or higher catalyst loadings to prevent the triazole from poisoning the active catalytic species.
Part 3: Experimental Protocols
Workflow 1: Synthesis from Bromide Precursor (Miyaura Borylation)
Since the free acid is unstable, the standard industry practice is to synthesize the Pinacol Ester from the commercially available bromide.
Reagents:
-
Substrate: 1-(4-Bromobenzyl)-1,2,4-triazole (CAS 112809-25-3)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)
-
Base: Potassium Acetate (KOAc) (anhydrous)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Charge: In a glovebox or under Ar flow, charge a reaction flask with the bromide (1.0 equiv), B₂pin₂ (1.1 equiv), and KOAc (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to bromide).
-
Degassing: Sparge with Argon for 15 minutes.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide.
-
Workup: Filter through a Celite pad to remove inorganic salts and Pd black. Concentrate the filtrate.
-
Purification: Flash chromatography (EtOAc/Hexane gradient). Note: The triazole moiety makes the product polar; 100% EtOAc or EtOAc/MeOH may be required.
Workflow 2: Suzuki Coupling (Cross-Coupling)
Conditions:
-
Boronate: this compound pinacol ester (1.2 equiv)
-
Electrophile: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/SPhos
-
Base: K₂CO₃ (2M aqueous)
-
Solvent: DME/Water or Toluene/EtOH/Water (biphasic)
Part 4: Visualization (Pathway Analysis)
The following diagram illustrates the retrosynthetic pathway and the catalytic cycle, highlighting the critical "Triazole Coordination" risk.
Figure 1: Synthesis of the boronate ester from the bromide precursor and the subsequent Suzuki coupling cycle, highlighting the risk of catalyst poisoning by the triazole nitrogen.
Part 5: Quantitative Data & Stability Profile
| Property | Specification | Notes |
| Storage Stability | Low (Free Acid) / High (Ester) | Free acid tends to form cyclic boroxine trimers. Store ester at 4°C. |
| Hygroscopicity | High | Protect from moisture to prevent hydrolysis of the ester. |
| Catalyst Compatibility | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Avoid Pd/C (heterogeneous) due to pore clogging by the basic amine. |
| Reaction pH | Basic (pH 9-11) | Requires base (K₂CO₃, Cs₂CO₃) for transmetalation. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112809-25-3 (1-(4-Bromobenzyl)-1,2,4-triazole). Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[2] Retrieved from [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Retrieved from [Link]
Sources
The Triazole Moiety in Modern Drug Design: From Bioisostere to Linker Architecture
Executive Summary
The triazole ring system—specifically the 1,2,3- and 1,2,4-isomers—has evolved from a simple nitrogen-rich heterocycle into a cornerstone of medicinal chemistry.[1] Its utility is bifurcated: the 1,2,4-triazole serves primarily as a pharmacophore "warhead" capable of coordinating metal ions in metalloenzymes (e.g., CYP450), while the 1,2,3-triazole functions as a metabolically stable, synthetic "architectural" element, acting as a bioisostere for amides or a rigid linker in Proteolysis Targeting Chimeras (PROTACs). This guide dissects the physicochemical rationale, synthetic pathways, and mechanistic applications of triazoles in drug discovery.[2]
Part 1: Physicochemical Rationale & Bioisosterism[3]
The Amide-Triazole Equivalence
In structure-activity relationship (SAR) studies, the 1,4-disubstituted 1,2,3-triazole is the gold-standard bioisostere for the trans-amide bond. This substitution is not merely structural but electronic.
Key Physicochemical Parallels:
-
Planarity: Both the amide and the triazole ring are planar, ensuring that substituents maintain specific vector orientations required for receptor binding pockets.
-
Dipole Moment: The 1,2,3-triazole exhibits a strong dipole moment (~5.0 D), comparable to the amide bond (~3.7–4.0 D), allowing it to participate in similar dipole-dipole interactions.
-
H-Bonding: The N(2) and N(3) atoms act as weak hydrogen bond acceptors (HBA), while the C(5)-H proton is a polarized hydrogen bond donor (HBD), mimicking the N-H of an amide.
Critical Advantage: Unlike the amide bond, which is susceptible to hydrolysis by proteases and amidases, the triazole ring is almost entirely resistant to metabolic cleavage, significantly extending the half-life (
Comparative Data: Amide vs. 1,2,3-Triazole[2][3][4][5][6][7]
| Feature | trans-Amide Bond | 1,4-Disubstituted 1,2,3-Triazole | Impact on Drug Design |
| Geometry | Planar | Planar (Aromatic) | Preserves binding pocket fit. |
| Distance ( | ~3.8 Å | ~5.0 Å | Slight extension; often tolerated or beneficial for reaching deep pockets. |
| Dipole Moment | ~3.7 D | ~4.5 – 5.0 D | Maintains directional electrostatic interactions. |
| Metabolic Stability | Low (Protease susceptible) | High (Oxidatively/Hydrolytically stable) | Increases oral bioavailability and duration of action. |
| Redox Potential | Neutral | Resistant to reduction/oxidation | Suitable for high-stress cellular environments (e.g., cancer cells). |
Part 2: Pharmacological Mechanisms
Mechanism A: The "Warhead" (1,2,4-Triazole in Antifungals)
The 1,2,4-triazole is the active moiety in the "azole" class of antifungals (e.g., Fluconazole, Voriconazole). Its mechanism relies on the basicity of the N(4) nitrogen.
The Iron Coordination Event:
The target enzyme is Lanosterol 14
-
The drug enters the active site.
-
The unhindered
nitrogen (N4) of the triazole ring coordinates directly with the Heme Iron (Fe) of the CYP51 enzyme. -
Causality: This coordination displaces the molecular oxygen required for the demethylation reaction, effectively shutting down ergosterol biosynthesis. This leads to the accumulation of toxic methylated sterols and membrane failure.[4]
Mechanism B: The "Linker" (1,2,3-Triazole in PROTACs)
In PROTAC design, the linker is not just a rope; it determines solubility and cell permeability.
-
Rigidity: The triazole ring introduces a rigidifying element into long alkyl chains, reducing the entropic penalty upon binding to the E3 ligase and the Target Protein (POI).
-
Solubility: The nitrogen-rich ring lowers logP compared to pure alkyl chains, improving aqueous solubility.
Visualization: Pathway Analysis
The following diagram illustrates the distinct roles of triazoles as Bioisosteres (Structural) versus Inhibitors (Functional).
Figure 1: Comparison of 1,2,3-triazole as a structural mimic vs. 1,2,4-triazole as a functional CYP51 inhibitor.
Part 3: Synthetic Accessibility (The "Click" Revolution)
The dominance of the 1,2,3-triazole in library generation is due to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction is regioselective (yielding only the 1,4-isomer) and bioorthogonal .
Experimental Protocol: High-Throughput CuAAC Synthesis
Objective: Synthesis of a 1,2,3-triazole linked library for structure-activity relationship (SAR) screening. Scope: This protocol uses in situ reduction of Cu(II) to Cu(I) to prevent oxidation of sensitive substrates.
Materials
-
Alkyne Component: 1.0 equiv (e.g., Propargyl-linked pharmacophore)
-
Azide Component: 1.0 equiv
-
Catalyst Source: Copper(II) Sulfate Pentahydrate (
) -
Ligand (Optional but recommended): THPTA or TBTA (stabilizes Cu(I) state)[7]
-
Solvent:
-BuOH : Water (1:1) or DMSO : Water (for solubility)
Step-by-Step Methodology
-
Preparation: Dissolve the Alkyne and Azide in the chosen solvent (0.1 – 0.2 M concentration) in a reaction vial.
-
Catalyst Premix: In a separate tube, mix
(5 mol%) and THPTA (10 mol%) in water. The solution effectively chelates the copper. -
Initiation: Add the Catalyst Premix to the reaction vial.
-
Reduction: Add freshly prepared Sodium Ascorbate solution (10–20 mol%).
-
Note: The solution may turn slightly yellow/orange, indicating the formation of the active Cu(I) species.
-
-
Reaction: Stir at Room Temperature (RT) for 2–12 hours.
-
Validation: Monitor consumption of azide by LC-MS (Azides have a distinct UV signature, but mass shift is definitive).
-
-
Workup:
-
For library scale: Dilute with water, extract with EtOAc, or purify directly via Prep-HPLC.
-
Chelation: If copper contamination is a concern for biological assays, wash the organic phase with an EDTA solution or use a scavenger resin (e.g., QuadraPure™ TU).
-
Visualization: The CuAAC Catalytic Cycle
Understanding the cycle explains why the reaction is so specific (regioselective).
Figure 2: The catalytic cycle of CuAAC.[6] The formation of the Copper Acetylide ensures the 1,4-regioselectivity.
Part 4: Case Studies and Therapeutic Classes
Antifungals (The Azoles)
-
Drugs: Fluconazole, Itraconazole, Voriconazole.[3]
-
Role of Triazole: As described in Mechanism A, the 1,2,4-triazole is the heme-binder.
-
Evolution: Early azoles (Imidazoles like Ketoconazole) had lower selectivity for fungal CYP vs. mammalian CYP. The triazole ring increased specificity for the fungal enzyme, reducing side effects (e.g., inhibition of human testosterone synthesis).
PROTAC Linkers (Modern Application)
-
Context: Degrading "undruggable" targets (e.g., BRD4, KRAS).
-
Role of Triazole: Used to join the E3 ligase ligand (e.g., Thalidomide) to the Warhead.
-
Design Insight: A study on CDK9 degraders showed that shifting the position of the triazole within the alkyl linker by just one methylene unit changed the aqueous solubility by 2-fold [3]. This proves the triazole is not a passive spacer but an active physicochemical modulator.
Peptidomimetics (HIV Protease Inhibitors)
-
Context: Replacing the scissile peptide bond.
-
Role: 1,2,3-triazoles replace the amide bond to prevent cleavage by HIV protease while maintaining the geometry required to fit the enzyme's active site.
References
-
Bonandi, E., et al. (2017). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Beilstein Journal of Organic Chemistry. Link
-
Lass-Flörl, C. (2011).[3] "Triazole antifungal agents in invasive fungal infections: a comparative review." Drugs. Link
-
Henley, M. J., et al. (2023). "Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series." ACS Medicinal Chemistry Letters. Link
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Shyeti, K. & Wang, N. (2025). "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.unimore.it [iris.unimore.it]
- 3. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]
- 4. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axispharm.com [axispharm.com]
- 8. jenabioscience.com [jenabioscience.com]
The Boron Paradox: A Technical Guide to Cytotoxicity Assessment of Novel Boronic Acids
Topic: Preliminary Cytotoxicity Assessment of Novel Boronic Acids Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical Challenge
Boronic acids (
For the assay scientist, the challenge is threefold:
-
Dynamic Equilibrium: In solid state, boronic acids dehydrate into cyclic boroxine anhydrides . In aqueous media, they hydrolyze back to monomers, a process dependent on pH and concentration.
-
Diol Complexation: The boron atom forms reversible covalent bonds with 1,2- and 1,3-diols (e.g., ribose, glucose, catechols). This means your culture media (rich in glucose) and your assay reagents (often containing ribose-based cofactors like NADH) are not passive carriers—they are competitive inhibitors of your drug.
-
Assay Interference: While not strong reducing agents themselves, boronic acids can complex with detection reagents or alter the redox potential of the cell environment, leading to false positives in tetrazolium-based assays (MTT/MTS).
This guide outlines a self-validating workflow designed to bypass these artifacts and generate reproducible IC50 data.
Pre-Assay Validation: The "No-Cell" Control
Before exposing cells to the compound, you must validate that the boronic acid does not chemically interact with the detection reagent. This step is non-negotiable for this chemical class.
Protocol: Acellular Interference Check
Objective: Determine if the test compound generates a signal in the absence of metabolic activity.
-
Preparation: Prepare a 2X concentration of the highest test dose (e.g., 200 µM) in complete culture media.
-
Plating: Add 100 µL of this 2X solution to empty wells (triplicate) in a 96-well plate.
-
Control: Add 100 µL of vehicle (DMSO) in media to adjacent wells.
-
Incubation: Incubate for the standard assay duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Detection: Add the assay reagent (MTT, Resazurin, or ATP) and read the signal.[1]
Interpretation:
-
Signal > Vehicle: The compound is chemically reducing the reagent or fluorescing (False Viability).
-
Signal < Vehicle: The compound is quenching the signal or inhibiting the luciferase enzyme (False Toxicity).
-
Signal = Vehicle: Proceed to cell-based assays.
Strategic Assay Selection
The choice of assay dictates the reliability of your data.
| Assay Type | Mechanism | Suitability for Boronic Acids | Risk Factor |
| ATP (Luminescence) | Quantifies ATP (metabolic active cells) | High (Gold Standard) | Low. Luciferase inhibition is rare but possible; check with "No-Cell" control. |
| Resazurin (Fluorescence) | Reductase activity (NADH dependent) | Medium-High | Moderate. Boronic acids can complex with NADH/NAD+ (ribose diols), potentially altering kinetics. |
| MTT/MTS (Absorbance) | Tetrazolium reduction | Low | High. Susceptible to chemical reduction and pH-dependent artifacts. Formazan precipitation can sequester hydrophobic boronic acids. |
| LDH (Colorimetric) | Membrane integrity (Leakage) | Medium | Good orthogonal control. Measures cell death (necrosis) rather than viability. |
Recommendation: Use ATP-based Luminescence (e.g., CellTiter-Glo) as the primary screen. Use LDH Release as a confirmatory assay for membrane disruption.
The Gold Standard Protocol: ATP Luminescence Assay
This protocol minimizes diol interference and maximizes sensitivity.
Reagents & Materials[2][3][4][5][6][7][8][9]
-
Cell Line: Adherent or suspension (e.g., MM.1S for proteasome inhibitors).
-
Media: Low-Glucose (1 g/L) is preferred over High-Glucose (4.5 g/L) to minimize competitive binding of the boronic acid to glucose, which can artificially inflate IC50 values.
-
Assay Reagent: ATP-based luminescent reagent (e.g., CellTiter-Glo).
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells (3,000–5,000 cells/well) in 90 µL of low-glucose media in opaque-walled 96-well plates.
-
Incubate for 24 hours to allow attachment and metabolic normalization.
-
-
Compound Preparation:
-
Dissolve Boronic Acid in 100% DMSO to 10 mM stock. Note: Sonicate if boroxine formation has occurred.
-
Perform 1:3 serial dilutions in DMSO first , then dilute 1:100 into media to create 10X working solutions. This prevents precipitation.[2]
-
-
Treatment:
-
Add 10 µL of 10X compound solution to the 90 µL of cells.
-
Final DMSO concentration must be ≤0.5% (v/v).[2]
-
Include "Vehicle Control" (0.5% DMSO) and "Positive Control" (e.g., 10 µM Bortezomib).
-
-
Incubation:
-
Incubate for 48–72 hours. Boronic acids often act via UPR accumulation, which is a delayed apoptotic mechanism.
-
-
Readout:
-
Equilibrate plate to room temperature (30 mins).
-
Add 100 µL of ATP reagent.
-
Orbitally shake for 2 minutes (lyse cells).
-
Incubate 10 minutes (stabilize signal).
-
Measure Luminescence (Integration time: 0.5–1.0 sec).
-
Mechanistic Validation: The Proteasome Pathway
If cytotoxicity is observed, you must confirm it is "on-target" (proteasome inhibition) rather than general toxicity.
Pathway Visualization
The following diagram illustrates the mechanism of action for boronic acid drugs (e.g., Bortezomib) leading to apoptosis.
Figure 1: Mechanism of Action for Boronic Acid Cytotoxicity. The drug targets the 26S proteasome, triggering the Unfolded Protein Response (UPR) and inhibiting NF-κB, ultimately leading to apoptosis.
Data Analysis & Interpretation
Calculating IC50[10][11]
-
Normalization: Normalize raw RLU (Relative Light Units) to the Vehicle Control (set as 100% viability) and Blank (media only, 0% viability).
-
Curve Fitting: Use a 4-Parameter Logistic (4PL) non-linear regression model.
-
Note: If the curve is biphasic, it suggests off-target effects or solubility limits.
-
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High Background in "No-Cell" | Chemical interference with reagent. | Switch from Resazurin/MTT to ATP assay. |
| Steep Hill Slope (>2.0) | Solubility limit reached (precipitation). | Check media for turbidity; lower max concentration. |
| Right-Shifted IC50 (Low Potency) | Glucose competition. | Repeat assay in Low-Glucose (1 g/L) media. |
| Variable Replicates | Boroxine/Monomer equilibrium issues. | Ensure stock is fully dissolved (sonicate) and fresh. |
References
-
Adams, J. (2004). The development of proteasome inhibitors as anticancer drugs.[3] Cancer Cell, 5(5), 417-421.
-
Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Baker, S. J., et al. (2009). Therapeutic potential of boron-containing compounds.[4][5][6][7] Future Medicinal Chemistry, 1(7), 1275-1288.
-
Miyashita, H., et al. (2020). Boronic Acid-Based Chemical Probes for Fluorescent Imaging of Biomolecules. Sensors, 20(18), 5343.
-
Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
Sources
- 1. Is Your MTT Assay the Right Choice? [promega.sg]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with Heteroatom-Containing Aryl Halides
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of carbon-carbon bonds for pharmaceutical and materials science applications.[1][2][3] However, the extension of this powerful methodology to heteroatom-containing aryl halides—substrates ubiquitous in biologically active molecules—presents a unique set of challenges. Heteroatoms such as nitrogen, oxygen, and sulfur can interact with the palladium catalyst, leading to deactivation, or significantly alter the electronic properties of the aryl halide, affecting its reactivity.[4][5] This guide provides an in-depth analysis of the critical parameters governing the successful coupling of these challenging substrates. We will explore the mechanistic nuances, explain the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
A foundational understanding of the catalytic cycle is essential for troubleshooting and optimizing reactions with heteroaryl halides. The process universally involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heteroaryl halide. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the heteroaryl ring.[6]
-
Transmetalation: The organic group from the activated organoboron species (a boronate complex formed with a base) is transferred to the palladium center, displacing the halide.[7][8]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.
Strategic Selection of Reaction Components
Success with heteroaryl halides hinges on the judicious choice of four key components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Pre-catalyst: Standard precursors like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are widely used.[1][9] The choice is often a matter of convenience and stability, as the active Pd(0) species is typically formed in situ.
-
Ligands (The Key to Success): The ligand is arguably the most critical variable. For challenging heteroaryl halides, especially chlorides, standard ligands like PPh₃ are often insufficient.[10] The field has been revolutionized by the development of:
-
Bulky, Electron-Rich Phosphines: Ligands developed by the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) are highly effective.[11][12] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the oxidative addition of less reactive C-Cl bonds.[4]
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable palladium complexes, showing high activity for aryl chloride couplings.[13]
-
-
Base: The base plays multiple crucial roles: it activates the boronic acid to form a more nucleophilic boronate species, and it can participate in the halide-alkoxide exchange on the palladium center to facilitate transmetalation.[7][8][14] Common choices include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength of the base can influence selectivity and functional group tolerance.
-
Solvent: The solvent system must solubilize the various components. Biphasic systems, particularly aqueous mixtures of ethers (dioxane, THF) or aromatic hydrocarbons (toluene), are extremely common.[15] Water can accelerate the reaction, and specialized systems like aqueous n-butanol have been developed for coupling furan- and thiopheneboronic acids with heteroaryl chlorides.[16]
Application Notes for Specific Heteroaryl Halide Classes
Nitrogen-Containing Heterocycles (Pyridines, Pyrimidines, Indoles)
Nitrogenous heterocycles are prevalent in pharmaceuticals, but their coupling can be problematic.
-
The Challenge: The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, acting as a catalyst poison and inhibiting catalytic activity.[5] Conversely, the electron-deficient nature of rings like pyrimidine makes them more reactive than analogous benzene halides, even enabling the coupling of chloropyrimidines with standard catalysts like Pd(PPh₃)₄.[10][17]
-
Strategic Approach:
-
Catalyst Deactivation: To mitigate catalyst poisoning, especially with substrates containing basic nitrogen centers, bulky ligands are essential.[18][19] These ligands create a sterically hindered environment around the palladium, disfavoring coordination by the heterocycle's nitrogen.
-
Regioselectivity: In polyhalogenated systems like 2,4-dichloropyrimidine, the reaction is highly regioselective. The C4 position is more electrophilic and thus more reactive towards oxidative addition, leading to preferential C4-arylation.[2][17][20]
-
Functional Group Tolerance: Specialized catalysts like Pd(Amphos)₂Cl₂ show remarkable tolerance for substrates bearing unprotected primary amine groups, which would otherwise poison the catalyst.
-
Oxygen-Containing Heterocycles (Furans, Benzofurans)
These five-membered rings are common motifs in natural products.
-
The Challenge: The primary challenges are often related to the stability of the furanboronic acids and the potential for side reactions under harsh conditions.[16]
-
Strategic Approach:
-
Standard Conditions: For many furan and benzofuran bromides, standard conditions such as Pd(PPh₃)₄ with an aqueous sodium carbonate base are effective.[21] An ultrasound-assisted, additive-free protocol using Pd(PPh₃)₄ has been developed for arylating benzofuran halides.[21]
-
Aqueous n-Butanol System: A highly efficient protocol for coupling furanboronic acids with challenging heteroaryl chlorides utilizes a Na₂PdCl₄/ligand system in an aqueous n-butanol solvent mixture, achieving near-quantitative yields.[16] This system is particularly valuable given the often-delicate nature of furanboronic acids.
-
Sulfur-Containing Heterocycles (Thiophenes, Benzothiophenes)
Sulfur-containing heterocycles are important in materials science and medicinal chemistry.
-
The Challenge: Like nitrogen, the sulfur atom in thiophenes can act as a potent catalyst poison by strongly coordinating to the palladium center. This often necessitates more robust catalytic systems.
-
Strategic Approach:
-
Robust Ligands: Overcoming sulfur poisoning requires highly active catalysts, typically employing bulky, electron-rich phosphine ligands that promote the desired catalytic steps over catalyst deactivation.
-
Regioselectivity: In di- or polyhalogenated thiophenes, regioselectivity is dictated by electronic differences between the halogenated sites. For example, in 4,5-dibromothiophene-2-carboxaldehyde, the different electronic environments allow for sequential, one-pot double Suzuki couplings.[22]
-
Micellar Catalysis: An effective method for coupling thiophenes with anilines uses the catalyst Pd(dtbpf)Cl₂ in a micellar system (Kolliphor EL in water), allowing reactions to proceed efficiently at room temperature and in the presence of air.[23]
-
Comparative Data and Decision Workflow
The selection of optimal conditions is substrate-dependent. The table below provides starting points for common heteroaryl halide classes.
| Heteroaryl Halide Class | Typical Substrate | Palladium Source | Recommended Ligand(s) | Base | Solvent System | Temperature (°C) | Key Considerations |
| N-Heteroaryl (Chloride) | 2-Chloropyridine | Pd₂(dba)₃ / Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 | Bulky, electron-rich ligand is critical.[4][12] |
| N-Heteroaryl (Amine) | 3-Amino-2-chloropyridine | Pd(Amphos)₂Cl₂ | Amphos (in pre-catalyst) | K₂CO₃ | Toluene/H₂O | 90-100 | Catalyst tolerates free amine group. |
| Dihalopyrimidine | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O (Microwave) | 100-150 | Highly regioselective for C4 position.[17][24] |
| O-Heteroaryl (Bromide) | 2-Bromobenzofuran | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF (Ultrasound) | Ambient | Standard conditions are often sufficient.[21] |
| S-Heteroaryl (Bromide) | 3-Bromothiophene | Pd(dtbpf)Cl₂ | dtbpf (in pre-catalyst) | Et₃N | Kolliphor EL/H₂O | RT - 60 | Robust ligand needed to avoid S-poisoning.[23] |
To aid in experimental design, the following workflow provides a logical path for selecting initial reaction conditions.
Detailed Experimental Protocols
Protocol 1: Coupling of an Amine-Substituted Heteroaryl Chloride
This protocol details the synthesis of 2-(o-tolyl)-3-pyridinamine using a catalyst tolerant of free amine groups, adapted from TCI Chemicals documentation.
-
Reagents:
-
3-Amino-2-chloropyridine (1.0 eq)
-
2-Methylphenylboronic acid (1.2 eq)
-
Pd(Amphos)₂Cl₂ (1 mol%)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
-
Procedure:
-
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 3-amino-2-chloropyridine, 2-methylphenylboronic acid, Pd(Amphos)₂Cl₂, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 5-12 hours.
-
Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired heterobiaryl.
-
Protocol 2: Microwave-Assisted Regioselective Coupling of 2,4-Dichloropyrimidine
This protocol leverages microwave irradiation for a rapid and highly regioselective C4-arylation of 2,4-dichloropyrimidine, based on work by Radi et al.[17]
-
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (3:1 v/v)
-
-
Procedure:
-
In a microwave reaction vial, combine 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to isolate the 2-chloro-4-arylpyrimidine product.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; Insufficiently reactive halide (chloride); Catalyst poisoning. | Degas solvents thoroughly; Switch to a more active, bulky ligand (e.g., SPhos); Increase reaction temperature; Ensure boronic acid is of high quality. |
| Dehalogenation | Presence of water and base can lead to protodeboronation/dehalogenation. | Use an anhydrous solvent system; Use a non-hydroxide base like KF or CsF.[8] |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas all reagents and solvents; Screen different bases or solvents to improve transmetalation rate. |
| Poor Regioselectivity | Similar reactivity of two halide positions. | Screen different ligands, as steric and electronic properties can influence selectivity; Lowering the temperature may improve selectivity.[2][3] |
References
- Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146.
- BenchChem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Barder, T. E., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5786–5790.
- Savage, S. A., Smith, A. P., & Fraser, C. L. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(20), 6649–6655.
- Borah, U., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications, 110, 58-62.
- Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(27), 4969-4972.
- Faiz, S., et al. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. RSC Advances, 14(1), 1-13.
- Radi, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1935.
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.
- ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
- TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6540-6565.
- Wikipedia. (n.d.). Suzuki reaction.
- Singh, U., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5246-5280.
- Li, Z., et al. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 42(1), 223-230.
- Hudson, J. B., & Ganton, M. D. (2004). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 45(13), 2614–2616.
- Khan, I., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1225, 129114.
- ResearchGate. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6540-6565.
- Wolf, C., & Lerebours, R. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3281–3284.
- Semantic Scholar. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450.
- Vaccaro, L., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organic Chemistry, 2(4), 25.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Thompson, A. S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9203–9210.
- Sirois, L. E., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1644–1650.
- Chemistry LibreTexts. (2023). Suzuki cross-coupling.
- PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 18. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming low yields in Suzuki coupling with 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic acid
Executive Summary & Problem Analysis
The Core Challenge: Coupling 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic acid presents a "dual-threat" to standard Suzuki conditions.[1] The low yields are rarely due to a single factor but rather a synergy between catalyst poisoning and competitive coordination .
-
Catalyst Sequestration (The "Poisoning" Effect): The N2 and N4 nitrogens on the 1,2,4-triazole ring are potent
-donors.[1] They coordinate to the Palladium (Pd) center, displacing standard phosphine ligands (like ) and forming stable, inactive Pd-amine complexes.[1] This arrests the catalytic cycle before oxidative addition can occur. -
Solubility Mismatch: The zwitterionic nature of the triazole-boronic acid often leads to poor solubility in non-polar solvents (Toluene/Hexane), while polar protic solvents (MeOH/Water) can accelerate protodeboronation.
Diagnostic Decision Tree (Workflow)
Before altering your entire protocol, use this logic flow to identify the bottleneck.
Figure 1: Diagnostic logic for identifying catalyst deactivation modes.
Technical Troubleshooting Guides
Module A: Overcoming Catalyst Poisoning (Ligand Engineering)
The standard
The Solution: Steric Bulk & Electron Richness Switch to Buchwald-type dialkylbiaryl phosphine ligands. Their sheer size creates a "protective shell" around the Pd center, physically preventing the triazole nitrogen from binding while still allowing the oxidative addition of the aryl halide.
| Ligand Class | Recommended Catalyst | Mechanism of Action |
| Buchwald G2/G3 | XPhos-Pd-G3 or SPhos-Pd-G3 | Bulky cyclohexyl/isopropyl groups prevent N-coordination. |
| NHC Complexes | PEPPSI-iPr | Strong |
| High-Loading | Excess ligand ensures the equilibrium favors the active catalyst. |
Critical Protocol Adjustment:
Do not use
Module B: Preventing Protodeboronation
Although this is an aryl boronic acid, the electron-withdrawing nature of the triazole (via the methylene linker) can sensitize the C-B bond to hydrolytic cleavage under basic conditions.
The "Anhydrous" Protocol: If you observe the formation of the de-boronated byproduct (4-benzyl-1,2,4-triazole) via LCMS, switch to anhydrous conditions.
-
Base: Switch from
to (finely ground, anhydrous) or . -
Solvent: Use 1,4-Dioxane or n-Butanol .[1] Avoid water as a co-solvent.[1]
-
Additives: Addition of 0.5 equiv of
can sometimes facilitate the transmetallation step (Liebeskind-Srogl variation) if the standard Suzuki fails.
Optimized Experimental Protocol
Title: High-Yield Coupling of Triazole-Boronic Acids using Buchwald Precatalysts Applicability: Reaction of this compound with Aryl Bromides/Chlorides.[1]
Reagents:
-
Substrate A: Aryl Halide (1.0 equiv)[2]
-
Substrate B: Triazole-Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos-Pd-G3 (2.0 - 5.0 mol%)
-
Base:
(3.0 equiv, anhydrous, finely ground)[1] -
Solvent: 1,4-Dioxane/Water (4:1) (Degassed) Note: If deboronation occurs, remove water.[1]
Step-by-Step:
-
Inert Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, Base, and Catalyst.[1] Cap with a septum.[1]
-
Evacuation: Evacuate and backfill with Argon (x3).[1] Oxygen is a killer for electron-rich ligands like XPhos.
-
Solvent Addition: Add the degassed solvent mixture via syringe.[1]
-
Temperature Ramp: Place in a pre-heated block at 80°C - 100°C .
-
Why? Higher temperatures help break the resting state of Pd-Triazole complexes (entropy favors dissociation).
-
-
Monitoring: Monitor by LCMS at 1 hour. If conversion is <10%, spike with additional catalyst (1 mol%) or raise temp to 110°C.[1]
Mechanistic Insight: The "Poisoning" Pathway
The following diagram illustrates why standard catalysts fail and how bulky ligands rescue the cycle.
Figure 2: Competitive coordination mechanism. Small ligands allow the triazole to bind Pd (Red path), arresting catalysis.[1] Bulky ligands block this path, forcing the cycle towards oxidative addition (Blue path).[1]
Frequently Asked Questions (FAQs)
Q: Can I use the Pinacol Ester (Bpin) instead of the Boronic Acid?
A: Highly Recommended. The boronic acid moiety is prone to trimerization (boroxine formation) and variable hydration states, which complicates stoichiometry. Converting your acid to the Pinacol Ester (using Pinacol +
Q: My reaction turns black immediately. What does this mean? A: This is "Pd Black" formation.[1][3][4] Your ligand is detaching from the Palladium, causing the metal to aggregate and precipitate. This usually happens because the ligand is not electron-rich enough to hold onto the Pd, or the triazole is displacing the ligand. Switch to XPhos or SPhos immediately.
Q: Can I use microwave heating? A: Yes, and it is often beneficial.[1] Microwave heating (100-120°C for 30-60 mins) can provide the thermal energy required to overcome the activation energy barrier caused by the triazole coordination, without exposing the catalyst to long thermal stress which leads to deactivation.
Q: I see the product mass, but I can't purify it from the triazole starting material. A: Triazoles are "sticky" on silica gel due to their polarity.[1]
-
Add 1% Triethylamine to your eluent to deactivate acidic silica sites.[1]
-
Consider Reverse Phase (C18) chromatography , which often separates polar heterocycles much better than normal phase.[1]
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides.[1] Journal of the American Chemical Society.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research.
-
Valente, C., et al. (2012). PEPPSI Pd-NHC Complexes: An Efficient, Easy-to-Handle Catalyst System.[1] Organometallics.
-
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide.[1] Springer.[1] (General reference for Protodeboronation mechanisms).
Sources
solubility challenges with functionalized phenylboronic acids in organic solvents
Welcome to the Advanced Synthesis Support Module. Subject: Overcoming Solubility & Stability Challenges with Phenylboronic Acids (PBAs). Persona: Senior Application Scientist.
Introduction: The "Chameleon" Reagent
Functionalized phenylboronic acids are deceptive.[1] On paper, they appear to be simple amphiphilic solids.[1] In the flask, they are dynamic "chameleons" that exist in a fluctuating equilibrium between their monomeric acid form and their trimeric anhydride (boroxine) form.[1]
The Core Conflict: Most organic synthesis (like Suzuki-Miyaura coupling) demands anhydrous organic solvents to protect catalysts or intermediates.[1] However, removing water from a PBA solution forces it to dehydrate into a boroxine, which often possesses drastically different solubility properties than the monomer you think you are using.[1]
This guide deconstructs these mechanisms and provides field-proven protocols to ensure your reagents remain in solution and reactive.
Module 1: The Root Cause – The Boroxine Equilibrium
Before you change solvents, you must understand what is in your flask.[1] Commercially supplied "Phenylboronic Acid" is rarely 100% monomer.[1] It is a mixture of the free acid and the boroxine trimer.
The Dry Solvent Paradox: In your attempt to maintain anhydrous conditions (e.g., using distilled THF or Toluene), you drive the equilibrium toward the boroxine. If your specific functionalized boroxine is less soluble than the acid, it precipitates.[1] Conversely, adding trace water or a diol breaks the trimer, often restoring solubility.[1]
Figure 1: The Dehydration Cycle The following diagram illustrates the dynamic equilibrium that dictates solubility.
Caption: Fig 1.[1][2] The reversible dehydration of boronic acids.[3] In dry organic solvents, the equilibrium shifts right (Red Arrow), forming boroxines.[1] Adding water shifts it left (Green Arrow).[1]
Module 2: Solvent Selection Matrix
The solubility of functionalized PBAs is dictated by the substituent's interaction with the solvent's polarity and the lattice energy of the solid.
Key Rule: PBAs are hydrogen-bond donors.[1] They require H-bond acceptors (ethers, alcohols, DMF) to dissolve effectively.[1]
| Solvent Class | Examples | Solubility Rating | Technical Notes |
| Protic Polar | Methanol, Ethanol, Water | High | Shifts equilibrium to the monomer .[1] Excellent for recrystallization but may interfere with water-sensitive catalysts.[1] |
| Polar Aprotic | DMF, DMSO, DMA | Very High | Dissolves both monomers and boroxines.[1] Warning: DMSO can decompose boronic acids at high temps (>100°C) via protodeboronation [1].[1] |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate to Good | Good general solvents. 2-MeTHF is a superior "Green" alternative to THF with better phase separation [2].[1] |
| Non-Polar | Toluene, Hexane, DCM | Poor | Danger Zone. PBAs often dimerize or trimerize and crash out.[1] Requires a co-solvent (e.g., 5-10% MeOH) to solubilize.[1] |
| Chlorinated | Chloroform, DCE | Variable | Often dissolves the boroxine form better than the acid. If you see a precipitate, it might be the monomer H-bonding to itself.[1] |
Module 3: Troubleshooting Scenarios (FAQ)
Scenario A: "I added my PBA to dry Toluene/THF, and it turned into a gummy solid."
Diagnosis: You have likely formed a boroxine polymer or an H-bonded oligomer network that is insoluble in the non-polar medium.[1] The Fix:
-
The "Wet" Spike: Add 1-5% water or Methanol to the mixture.[1] This breaks the intermolecular H-bonds and shifts the equilibrium back to the more soluble monomer.
-
Base Activation: If this is for a cross-coupling, add your base (e.g., hydroxide or carbonate) now.[1] The formation of the boronate species (
) drastically increases solubility in polar media.[1]
Scenario B: "My reaction failed, and I see a white precipitate."
Diagnosis: This is often an Inorganic Base Issue , not a Boron issue.[1]
-
Phase Transfer: Add a phase transfer catalyst (e.g., TBAB) or use a mixed solvent system (Toluene/Water 4:1).[1]
-
Switch Base: Use a soluble organic base like
(more soluble) or TBAOH.[1]
Scenario C: "My NMR peaks are broad and ugly."
Diagnosis: Dynamic exchange. The instrument is capturing the rapid flipping between monomer, dimer, and trimer on the NMR timescale. The Fix:
-
The
Shake: Add 1 drop of to your NMR tube and shake. This forces everything into the monomer/deuterated species and sharpens the peaks immediately.
Module 4: Advanced Workarounds (Derivatization)
If a functionalized PBA (e.g., one with a fluoro- or amino- group) refuses to dissolve or remains unstable, do not fight the equilibrium.[1] Lock it.
Option 1: Pinacol Esters (The Standard)
Converting the acid to a pinacol ester removes the H-bond donor capability, preventing trimerization and making the compound lipophilic (soluble in DCM, Et2O, Toluene).
Protocol: Rapid In-Situ Pinacol Protection
-
Reagents: PBA (1 equiv), Pinacol (1.1 equiv),
(anhydrous).[1] -
Solvent: DCM or THF.
-
Combine PBA and Pinacol in solvent.[1]
-
Add
(acts as a water scavenger to drive the equilibrium).[1] -
Stir at Room Temp for 1-2 hours.
-
Filter and concentrate. The resulting oil/solid is the stable ester.
Option 2: MIDA Boronates (The "Slow Release" Capsule)
Developed by Burke et al., N-methyliminodiacetic acid (MIDA) boronates are air-stable, chromatography-friendly, and soluble in acetonitrile/acetone [3].[1] They solve the problem of unstable boronic acids by "caging" the boron atom.
Figure 2: The Solubility Decision Tree
Caption: Fig 2. Decision matrix for troubleshooting PBA insolubility. Follow the path to identify if the issue is solvent polarity, base solubility, or intrinsic compound instability.
References
-
Cox, P. A., et al. (2010).[1] Decomposition of Boronic Acids in DMSO. Journal of Organic Chemistry. Link[1]
-
Lipshutz, B. H., et al. (2008).[1] Suzuki-Miyaura couplings in water at room temperature. Aldrichimica Acta. Link
-
Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society. Link[1]
-
Leszczyński, P., et al. (2020).[1][4] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Link
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]
Sources
ligand selection for challenging Suzuki-Miyaura cross-coupling reactions
Advanced Catalysis Support Hub: Ligand Selection for Suzuki-Miyaura Coupling
Status: Online Operator: Senior Application Scientist Ticket ID: SM-CROSS-COUPLING-2026
Introduction: Beyond "Tetrakis"
Welcome to the Advanced Catalysis Support Hub. If you are reading this, standard conditions (
Suzuki-Miyaura coupling is deceptively simple. When it fails, it is rarely "bad luck"; it is a mismatch between the catalytic cycle kinetics and your substrate's energy profile . This guide abandons trial-and-error in favor of a mechanistic diagnostic approach. We focus on the three primary failure modes: Steric Inhibition (Ortho-substitution), Electronic Deactivation (Aryl Chlorides), and Nucleophile Instability (Protodeboronation).
Module 1: The Diagnostic Framework
Before screening ligands, you must identify the rate-limiting step (RLS) of your failed reaction. Use this logic gate to select your ligand class.[1][2]
Interactive Diagnostic Flowchart
Figure 1: Decision matrix for ligand selection based on substrate limitation. Blue nodes represent diagnostic questions; Green/Yellow/Red nodes indicate ligand class solutions.
Module 2: Overcoming Steric Hindrance (The "Ortho-Ortho" Problem)
The Issue: Coupling two ortho-substituted rings (e.g., 2,6-disubstituted aryl halides) often results in <5% yield.
-
Mechanistic Bottleneck: Reductive Elimination (RE). The formation of the C-C bond is sterically crowded.
-
Why Standard Ligands Fail:
and bidentate ligands (like dppe) are not bulky enough to force the Pd(II) intermediate into the necessary geometry for RE, or they saturate the metal, preventing the bulky substrates from coordinating.
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) Ligands like SPhos and XPhos possess a specific architecture: a biaryl backbone that provides steric bulk and an electron-rich phosphine center.
-
Mechanism: The bulk facilitates the formation of a monoligated
species (highly active) and accelerates Reductive Elimination to relieve steric strain.
Troubleshooting Guide:
| Symptom | Diagnosis | Recommended Protocol |
| 0% Conversion | Oxidative Addition failure (Catalyst dead). | Switch to Precatalysts (e.g., XPhos Pd G4). Do not mix Pd(OAc)2 + Ligand in situ for hindered substrates. |
| Homocoupling (Ar-Ar) | Transmetallation stalled; Boronic acid reacting with itself. | Use SPhos (high transmetallation rate). Switch base to |
| Deboronation | Reaction too slow; Boronic acid hydrolyzing. | Increase catalyst loading to 2-5 mol%. Use XPhos . |
Module 3: Activating Aryl Chlorides (Electronic Deactivation)
The Issue: Aryl chlorides possess a strong C-Cl bond (BDE ~97 kcal/mol) compared to bromides (~81 kcal/mol). Standard Pd(0) sources cannot break this bond.
-
Mechanistic Bottleneck: Oxidative Addition (OA).[3]
The Solution: N-Heterocyclic Carbenes (NHCs) / PEPPSI
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts utilize an NHC ligand.[4][5] NHCs are stronger
Protocol: The "Throw-Away" Ligand System The PEPPSI catalyst contains a 3-chloropyridine "throw-away" ligand that stabilizes the precatalyst but dissociates rapidly upon heating to reveal the active 12-electron species.
Step-by-Step PEPPSI Protocol for Aryl Chlorides:
-
Catalyst: PEPPSI-IPr (1.0 - 2.0 mol%).
-
Solvent: Dioxane or Toluene (Anhydrous not strictly required but recommended).
-
Base:
(strong base helps activation) or . -
Temperature: 60°C - 80°C. Note: PEPPSI activates upon heating; room temp reactions are often slow.
Module 4: The "Heterocycle Hell" (2-Pyridyl Boronates)
The Issue: 2-Pyridyl boronic acids are notoriously unstable.[6] They undergo Protodeboronation rapidly, losing the boron group to form pyridine before coupling can occur.
-
Mechanism: The basic conditions required for Suzuki coupling catalyze the hydrolysis of the C-B bond via a boronate intermediate.[6]
Visualizing the Competition:
Figure 2: Kinetic competition between productive coupling and destructive protodeboronation.
The Solution:
-
Source Control: Do not use free boronic acids. Use MIDA Boronates (slow release) or Pinacol Esters .
-
Copper Scavenging: Add Cu(OAc)2 (0.1 - 0.5 equiv) . This creates a "Cu-mediated" transmetallation pathway that is faster than protodeboronation.
-
Ligand Choice: XPhos or A-taPhos . These ligands create a catalyst that turns over fast enough to "beat" the decomposition.
Module 5: FAQ & Troubleshooting
Q: I am seeing "Palladium Black" precipitate immediately. What does this mean? A: Your ligand is not stabilizing the Pd(0) species.
-
Cause: Ligand:Pd ratio is too low, or the ligand is oxidizing (common with phosphines in air).
-
Fix: Switch to a G3/G4 Precatalyst (e.g., XPhos Pd G3). These contain the ligand pre-bound in a 1:1 ratio and are air-stable until activation.
Q: My LCMS shows the aryl halide is consumed, but the major product is reduced (Ar-H).
A: This is
-
Cause: If using isopropanol or amine bases, the Pd-hydride species forms.
-
Fix: Switch solvent to Toluene or DME . Use an inorganic base like
.[7] Ensure the ligand is bulky (SPhos) to block the coordination sites required for -elimination.
Q: Can I use water in these challenging reactions? A:
-
For Sterics: Yes, water is often beneficial (increases solubility of inorganic bases).
-
For 2-Pyridyls:NO . Water accelerates protodeboronation. Use anhydrous dioxane with
(finely ground).
References
-
Buchwald Ligands (SPhos/XPhos): Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Acc. Chem. Res.2008 , 41, 1461–1473. Link
-
PEPPSI Catalyst System: Organ, M. G.; et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chem. Eur. J.2006 , 12, 4749–4755. Link
-
Protodeboronation Mechanisms: Cox, P. A.; et al. "Protodeboronation of Heteroaryl Boronic Acids: Mechanism, pH Dependence, and Suppression." J. Am. Chem. Soc.2017 , 139, 13156–13165. Link
-
MIDA Boronates: Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling." J. Am. Chem. Soc.2009 , 131, 6961–6963. Link
-
Precatalyst G3/G4 Utility: Bruno, N. C.; et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci.2013 , 4, 916-920. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
protecting group strategies for boronic acids in multi-step synthesis
Welcome to the technical support center for boronic acid protecting groups. This guide is designed for researchers, scientists, and drug development professionals engaged in multi-step synthesis. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust protocols to enhance the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect boronic acids in multi-step synthesis?
A: While boronic acids are invaluable reagents, particularly in Suzuki-Miyaura cross-coupling, their free form presents several challenges in complex synthetic routes.[1] Protection is often necessary to circumvent issues such as:
-
Instability: Free boronic acids are prone to dehydration, forming cyclic trimers known as boroxines. This complicates characterization and accurate quantification.[1][2]
-
Sensitivity to Reaction Conditions: The boronic acid functional group is incompatible with many common synthetic reagents and conditions, including strong acids, certain oxidizing agents, and some nucleophiles.[3][4][5] It is often necessary to introduce the group just before its use, which can be synthetically limiting.[3][6]
-
Purification Challenges: The high polarity of boronic acids can make them difficult to handle and purify, especially via standard silica gel chromatography where they can streak or decompose.[1][7]
-
Protodeboronation: The carbon-boron bond can be cleaved under various conditions, particularly in protic media, leading to loss of the desired functional group.[2]
By converting the boronic acid to a more robust derivative, such as a boronate ester or a tetracoordinate species, it can be carried through multiple synthetic steps, preserving the integrity of the C-B bond until it is needed.[8][9]
Q2: How do I choose the most appropriate protecting group for my specific application?
A: The selection of a protecting group is critical and depends on the downstream reaction conditions your intermediate will face and the conditions required for final deprotection. The ideal group is stable to your planned reactions but can be removed under mild conditions that do not affect the rest of your molecule.[10]
Consider the following factors:
-
Required Stability: Will your synthesis involve strong bases, acids, oxidizing agents, or nucleophiles? Choose a group known to withstand these conditions. For example, N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable across a wide range of conditions, including chromatography.[3][11][12]
-
Deprotection Conditions: Can your final product tolerate acidic or basic conditions? Pinacol esters often require harsh acidic conditions for removal, whereas MIDA esters are easily cleaved with a mild aqueous base.[1]
-
Orthogonality: If your molecule contains other protecting groups, ensure the deprotection conditions for the boronic acid will not cleave them. The wide variety of available protecting groups allows for the development of orthogonal strategies.[7][8]
-
Application: For strategies like iterative cross-coupling (ICC), where a building block is used repeatedly, MIDA boronates are the industry standard due to their unique combination of stability and mild deprotection.[13]
Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a boronic acid protecting group.
Q3: What are the main advantages of using MIDA boronates over traditional pinacol esters?
A: While pinacol esters are widely used, MIDA boronates offer several distinct advantages that make them a superior choice for complex, multi-step synthesis.[3][4]
-
Enhanced Stability: MIDA boronates exhibit exceptional stability to a broad spectrum of reagents that are often incompatible with other boronic esters, including strong oxidizing and reducing agents, and many organometallic reagents.[5][6] This stability arises from the tetracoordinate, sp³-hybridized state of the boron atom, which kinetically protects the potentially reactive empty p-orbital.[3][6]
-
Chromatographic Compatibility: They are universally compatible with silica gel chromatography, which significantly simplifies purification at intermediate stages of a synthesis.[4][11] Trifluoroborate salts, another stable option, are generally incompatible with chromatography.[3][14]
-
Mild and Reliable Deprotection: MIDA boronates are smoothly deprotected under mild aqueous basic conditions (e.g., 1 M NaOH or even NaHCO₃ at room temperature), liberating the free boronic acid.[15] This contrasts sharply with the often harsh acidic or oxidative conditions required to cleave pinacol esters, which can be incompatible with sensitive functional groups.[1][7]
-
Enabling Iterative Synthesis: The combination of robust stability and mild, orthogonal deprotection makes MIDA boronates the cornerstone of iterative cross-coupling (ICC). This powerful strategy allows for the step-wise assembly of complex molecules from bifunctional building blocks, much like peptide synthesis.[13]
Troubleshooting Guide
Problem 1: My pinacol (Bpin) ester deprotection is failing or giving low yields.
Cause & Solution: Pinacol esters are notoriously stable, and their deprotection can be challenging.[1] The equilibrium of the hydrolysis reaction often lies in favor of the ester, and the pinacol byproduct can interfere.[7]
-
Troubleshooting Step 1: Switch to a Two-Step Procedure. Direct hydrolysis often requires forcing conditions. A milder, more reliable approach involves a two-step transesterification/hydrolysis sequence. The most common method uses diethanolamine (DEA).[16][17]
-
Transesterification: Treat the pinacol boronate ester with diethanolamine in an aprotic solvent like ether. The resulting DEA boronate often precipitates as a stable, crystalline solid which can be isolated by filtration.[16][17]
-
Hydrolysis: The isolated DEA adduct is then easily hydrolyzed with a dilute aqueous acid (e.g., 0.1 M HCl) to afford the clean boronic acid.[16][17] This method is tolerant of many functional groups and provides high yields.[16]
-
-
Troubleshooting Step 2: Convert to a Trifluoroborate Salt. Another effective two-step method is conversion to a potassium trifluoroborate salt (BF₃K).
-
Troubleshooting Step 3: Use a Sacrificial Boronic Acid. To drive the equilibrium, you can perform a transesterification with an excess of a sacrificial boronic acid, such as phenylboronic acid, in a biphasic system.[16][21] The desired, often more water-soluble, boronic acid can then be separated by extraction.
Problem 2: My boronic acid derivative is decomposing during silica gel chromatography.
Cause & Solution: This is a frequent problem, as the Lewis acidic nature of standard silica gel can catalyze the hydrolysis of boronate esters or the degradation of sensitive boronic acids.[12]
-
Troubleshooting Step 1: Use a Highly Stable Protecting Group. If you anticipate multiple chromatographic purifications, start with a protecting group known for its stability. MIDA boronates are the gold standard for chromatographic stability and are highly recommended.[11][12]
-
Troubleshooting Step 2: Neutralize the Silica Gel. For less stable esters like pinacol, you can passivate the silica gel. Before packing the column, prepare a slurry of the silica in your eluent containing a small amount (e.g., 1-2%) of a non-nucleophilic base like triethylamine. This will neutralize the acidic sites.
-
Troubleshooting Step 3: Use Boric Acid-Treated Silica Gel. For the purification of pinacol esters specifically, it has been reported that silica gel pre-treated with boric acid can improve stability and separation.[1]
Problem 3: I am observing protodeboronation (C-B bond cleavage) during my reaction or workup.
Cause & Solution: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a C-H bond. This is particularly problematic for electron-rich aryl, vinyl, and certain heterocyclic boronic acids.[2]
-
Troubleshooting Step 1: Use a Protecting Group. This is the primary reason for using protecting groups. The increased steric bulk and altered electronics of a boronate ester significantly slow the rate of protodeboronation. MIDA boronates, by rendering the boron sp³-hybridized, are exceptionally resistant to this decomposition pathway.[15]
-
Troubleshooting Step 2: Control the pH. The rate of protodeboronation is highly pH-dependent.[2] If you are working with a free boronic acid or a less stable ester, avoid strongly acidic or basic aqueous conditions during workup if possible. Use buffered solutions where appropriate.
-
Troubleshooting Step 3: Use Anhydrous Conditions. For particularly sensitive substrates, performing reactions under strictly anhydrous conditions can prevent protodeboronation. MIDA boronates are designed to be unreactive in anhydrous cross-coupling conditions, allowing the reaction to proceed without premature decomposition.[15]
Protecting Group Stability & Deprotection Comparison
| Protecting Group | Structure Example (R-B(PG)) | Stability Profile | Common Deprotection Conditions | Key Advantages |
| Pinacol (Bpin) | R-B(O₂C₆H₁₂) | Good general stability; stable to chromatography. Can be labile to strong Lewis acids/bases.[1] | Acidic hydrolysis (e.g., HCl, TFA), often with heat.[1] Oxidative cleavage (NaIO₄).[1] Two-step via DEA or BF₃K for milder conditions.[16][21] | Commercially available, easy to install, well-established.[1] |
| MIDA | R-B(N(CH₃)(CH₂CO₂)₂) | Excellent stability to a wide range of conditions: anhydrous cross-coupling, organometallics, oxidants, reductants, chromatography.[3][4][6] | Mild aqueous base (1M NaOH or NaHCO₃, rt).[15] | Unparalleled stability, mild deprotection, enables iterative synthesis.[13] |
| Trifluoroborate (BF₃K) | [R-BF₃]K | Highly stable to air, moisture, and many reaction conditions.[1] | Hydrolysis with silica gel or aqueous acid/base.[16][22] | Bench-stable, crystalline solids. Good for storing unstable boronic acids.[1][3] |
| 1,8-Diaminonaphthalene (dan) | R-B(C₁₀H₈N₂) | Very stable due to N→B dative bonding.[1][8] | Acidic hydrolysis.[1] | High stability, useful for orthogonal strategies.[8][18] |
Key Experimental Protocols
Protocol 1: Protection of a Boronic Acid as a MIDA Ester
This protocol is adapted from the original Burke procedure and is effective for a wide range of aryl- and vinylboronic acids.
Materials:
-
Arylboronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (1.1 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Dean-Stark trap
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the boronic acid (e.g., 10 mmol), N-methyliminodiacetic acid (11 mmol), and DMSO (0.5 M).
-
Add toluene to fill the Dean-Stark trap and the flask to a concentration of ~0.2 M with respect to the boronic acid.
-
Heat the mixture to reflux (typically 110-120 °C oil bath temperature). The azeotropic removal of water is critical for driving the reaction to completion.[1]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The MIDA boronate product is significantly less polar than the starting boronic acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvents under reduced pressure.
-
The crude MIDA boronate can often be purified by silica gel chromatography or recrystallization. MIDA boronates are characteristically stable, crystalline solids.[11][13]
Protocol 2: Deprotection of an Alkylpinacol Boronate Ester via Diethanolamine (DEA)
This two-step protocol is a mild and efficient method for deprotecting pinacol esters, particularly for sensitive alkylboronic acids.[16][17]
Step A: Formation of the DEA Adduct
-
Dissolve the alkylpinacol boronate ester (1.0 equiv) in diethyl ether (~0.1 M).
-
Add diethanolamine (1.1 equiv) to the solution at room temperature.
-
A white precipitate of the DEA boronate should form within minutes. Stir the suspension for 30-60 minutes to ensure complete conversion.
-
Collect the white solid by vacuum filtration, wash with cold ether, and dry under vacuum. The DEA adduct is typically a stable solid that can be stored or used directly in the next step.[16]
Step B: Hydrolysis to the Boronic Acid
-
Suspend the isolated DEA boronate in a biphasic mixture of hexanes and 0.1 M aqueous HCl.
-
Stir vigorously for 20-30 minutes at room temperature. The DEA adduct will dissolve as it hydrolyzes.
-
Separate the aqueous layer containing the desired boronic acid.
-
Wash the organic layer with water and combine the aqueous extracts.
-
The boronic acid can be isolated by lyophilization or by extraction into an organic solvent (e.g., EtOAc) after saturating the aqueous phase with NaCl.
Caption: A simplified workflow for Iterative Cross-Coupling using MIDA boronates.
References
-
Gillis, E. P.; Burke, M. D. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Burke, M. D. et al. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health. [Link]
-
Burke, M. D. et al. Multistep synthesis of complex boronic acids from simple MIDA boronates. PubMed. [Link]
-
Protecting Groups for Boronic Acids. Chem-Station. [Link]
-
Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Request PDF on ResearchGate. [Link]
-
Introduction, Interconversion and Removal of Boron Protecting Groups. American Chemical Society. [Link]
-
Li, J.; Grillo A.; Burke, M. From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks. The Grillo Lab. [Link]
-
Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. [Link]
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. ACS Publications. [Link]
-
Boronic acid pinacol ester deprotection. Reddit. [Link]
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
- Protecting groups for boronic acids.
- Slow release of organoboronic acids in cross-coupling reactions.
-
Deprotection of Pinacolyl Boronate Esters. Scribd. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
A method for the deprotection of alkylpinacolyl boronate esters. Semantic Scholar. [Link]
-
Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. PubMed. [Link]
-
Chemoselective Boronic Ester Synthesis by Controlled Speciation. ResearchGate. [Link]
-
Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]
-
Chemoselective boronic ester synthesis by controlled speciation. PubMed. [Link]
-
Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. [Link]
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multistep synthesis of complex boronic acids from simple MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. grillolabuc.com [grillolabuc.com]
- 14. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. reddit.com [reddit.com]
- 22. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Binding Mode of Triazolyl Boronic Acids to Target Enzymes
Executive Summary: The Boronic Advantage
Triazolyl Boronic Acids (TBAs) represent a sophisticated class of transition-state analogs (TSAs) designed primarily to inhibit serine proteases and
The core innovation lies in the synergy between two moieties:
-
The Boronic Acid Warhead: Acts as a Lewis acid, trapping the catalytic serine nucleophile in a tetrahedral adduct that mimics the high-energy transition state of hydrolysis.
-
The Triazole Linker: Generated via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this moiety serves as a bioisostere for the amide bond found in natural substrates, facilitating
-stacking interactions with conserved residues (e.g., Tyr150 in AmpC) to enhance specificity.
This guide details the validation of this binding mode, comparing TBAs against clinical standards and providing a self-validating workflow for confirmation.
Comparative Analysis: TBAs vs. Market Alternatives
To validate a TBA, one must benchmark it against established inhibitor classes. The table below contrasts TBAs with the clinical boronic acid (Vaborbactam) and non-boron covalent inhibitors (Avibactam).
Table 1: Mechanistic & Performance Comparison
| Feature | Triazolyl Boronic Acids (TBAs) | Vaborbactam (Vabomere) | Avibactam (Avycaz) | Clavulanic Acid |
| Core Scaffold | Acyclic/Linear Boronic Acid | Cyclic Boronic Acid | Diazabicyclooctane (DBO) | |
| Binding Mechanism | Reversible Covalent (Tetrahedral Adduct) | Reversible Covalent (Tetrahedral Adduct) | Reversible Covalent (Carbamylation) | Irreversible (Acylation/Fragmentation) |
| Hybridization Shift | Remains | N/A (Ring Opening) | ||
| Off-Rate ( | Tunable (Fast to Slow) | Slow (High Residence Time) | Slow | N/A (Irreversible) |
| Key Advantage | Modularity: Click chemistry allows rapid R-group scanning for SAR. | Stability: Cyclic structure reduces susceptibility to oxidative deboronation. | Spectrum: Not mimicked by proteases; broad spectrum. | Cost: Cheap, established. |
| Key Limitation | Potential for lower metabolic stability than cyclic analogs. | Difficult synthesis compared to modular "click" TBAs. | Lacks the transition-state mimicry of boron. | Susceptible to hydrolysis by resistant enzymes. |
The Validation Workflow
Validating a TBA requires proving three specific events: Reversibility , Tetrahedral Geometry , and Active Site Occupancy .
Figure 1: The hierarchical workflow for validating Triazolyl Boronic Acid binding modes. Validation proceeds from kinetic characterization to structural confirmation.
Phase 1: Kinetic Validation (Reversibility)
Before attempting structural biology, you must confirm the inhibitor is reversible. Suicide inhibitors (like Clavulanate) will show no recovery of enzyme activity upon dilution; TBAs must show recovery.
Protocol: Jump Dilution Assay
Objective: Distinguish between reversible (TBA) and irreversible inhibition and estimate residence time.
Materials:
-
Target Enzyme (e.g., AmpC
-lactamase) at 100x final assay concentration. -
TBA Inhibitor.[1]
-
Chromogenic Substrate (e.g., Nitrocefin).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5).
Step-by-Step:
-
Pre-incubation (The "Load"):
-
Prepare Enzyme solution at 100x the concentration required for the standard activity assay.
-
Add TBA inhibitor at a concentration of 10x its
.[2] -
Incubate for 30–60 minutes to ensure full complex formation (
).
-
-
The "Jump" (Dilution):
-
Rapidly dilute the mixture 100-fold into a buffer containing the substrate (Nitrocefin) at saturating concentrations (
). -
Theoretical Result: The inhibitor concentration drops to 0.1x
, forcing dissociation ( ).
-
-
Measurement:
-
Immediately monitor absorbance (482 nm for Nitrocefin) continuously for 60 minutes.
-
-
Analysis:
-
Irreversible Control: Activity remains flat (0% recovery).
-
Reversible (TBA): Activity curve bends upward, asymptotically approaching the rate of the uninhibited enzyme control.
-
Calculation: Fit the recovery curve to the equation
to determine the off-rate ( ).
-
Phase 2: Structural Validation (X-Ray Crystallography)
This is the "Gold Standard." You must visualize the tetrahedral boron adduct covalently bound to the catalytic serine (e.g., Ser64 in Class A, Ser130 in Class C).
Critical Checkpoints for Data Quality
-
Resolution: Must be
Å to clearly distinguish the tetrahedral geometry from a trigonal planar state. -
Omit Maps: Calculate an
omit map excluding the inhibitor. Positive green density ( ) should clearly outline the triazole ring and the boron-serine bond. -
Geometry Check: The Boron atom should be
hybridized. Bond angles O-B-O should be approx , not .
Figure 2: The mechanistic shift from free inhibitor to bound adduct. The boron atom acts as the electrophilic trap for the catalytic serine.[3][4]
Phase 3: Orthogonal Validation ( B NMR)
While X-ray gives a static picture,
Protocol: B NMR Shift Assay
Principle: Boron nuclei are quadrupolar. The chemical shift is highly sensitive to coordination number.
-
Boron (Free): Appears downfield (
ppm). Broad signal due to efficient quadrupolar relaxation. -
Boron (Bound): Appears upfield (
ppm). Sharper signal due to increased symmetry.
Experimental Steps:
-
Sample Prep: Prepare TBA (0.5 mM) in buffer (pH 7.5). Add 10%
. -
Baseline Scan: Acquire
B NMR of the free inhibitor. Note the broad peak at ~30 ppm. -
Complexation: Add stoichiometric equivalent (1:1) of the target enzyme.[2][3][4][5][6][7]
-
Observation:
-
If binding is covalent/tetrahedral: The peak at 30 ppm will disappear or diminish, and a new, sharper peak will appear near 5–10 ppm .
-
Note: Use a quartz NMR tube (borosilicate glass contains boron and causes background noise).
-
References
-
Crompton, K. et al. (2025). Discovery of Boronic Acids-Based
-Lactamase Inhibitors Through In Situ Click Chemistry. ResearchGate. Link -
Caselli, E. et al. (2020).
-Lactamase Inhibitors against Acinetobacter baumannii Cephalosporinase. ACS Infectious Diseases.[8] Link -
Hecker, S. J. et al. (2015). Discovery of a Cyclic Boronic Acid
-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry. Link -
Bachovchin, W. W. et al. (1993).
B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron. Biochemistry. Link -
BellBrook Labs. (2025). A Guide to Measuring Drug-Target Residence Times with Biochemical Assays (Jump Dilution Protocol). Link
Sources
- 1. youtube.com [youtube.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. 1,2,3-Triazolylmethaneboronate: A Structure Activity Relationship Study of a Class of β-Lactamase Inhibitors against Acinetobacter baumannii Cephalosporinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Crystal versus solution structure of enzymes: NMR spectroscopy of a peptide boronic acid-serine protease complex in the crystalline state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
kinetic analysis of enzyme inhibition by 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic acid
Targeting -Lactamase: A Kinetic Guide to this compound
Strategic Overview: The "Warhead & Anchor" Approach
In the fight against antimicrobial resistance (AMR), Boronic Acid Transition State Inhibitors (BATSIs) have emerged as a critical tool for neutralizing serine
This guide analyzes This compound (hereafter referred to as 4-TMPBA ). Unlike simple boronic acids that rely solely on the boron "warhead," 4-TMPBA incorporates a triazole "anchor." This moiety is designed to mimic the amide side chain of
Why this compound matters:
-
Mechanism: It acts as a reversible covalent inhibitor.[1][2]
-
Selectivity: The triazole group enhances specificity for Class C (AmpC) and Class A (KPC)
-lactamases compared to bare phenylboronic acid. -
Utility: It serves as a potent chemical probe for mapping the active site tolerance of drug-resistant enzymes.
Mechanism of Action: The Transition State Trap
To understand the kinetics of 4-TMPBA, one must understand the structural mimicry. Serine
-
Recognition: The enzyme recruits 4-TMPBA. The triazole ring engages in hydrogen bonding or
-stacking with conserved residues (typically Asn152 or Gln120 in AmpC), mimicking the C(6/7) amide of penicillin/cephalosporin. -
The Trap: The active site Serine (Ser64) attacks the Boron atom.
-
Transition State Mimicry: Unlike the carbon in
-lactams, the boron atom readily accepts the electron pair, forming a stable, anionic tetrahedral adduct ( hybridized). This adduct mimics the transition state of hydrolysis but does not collapse, effectively locking the enzyme.
Diagram 1: Mechanistic Pathway (DOT Visualization)
Caption: The kinetic pathway of 4-TMPBA. The compound transitions from a non-covalent complex to a stable tetrahedral adduct, mimicking the enzymatic transition state.
Comparative Performance Analysis
The following table contrasts 4-TMPBA with the "baseline" inhibitor (Phenylboronic Acid) and a clinical "gold standard" (Vaborbactam).
Table 1: Kinetic Performance Benchmark (Target: AmpC
| Feature | 4-TMPBA (The Topic) | Phenylboronic Acid (PBA) | Vaborbactam (Clinical Ref) |
| Structure Type | Acyclic, Triazole-functionalized | Acyclic, Unsubstituted | Cyclic Boronate |
| Inhibition Constant ( | 0.14 - 1.5 | > 100 | < 0.05 |
| Binding Mode | Bidentate: Boron (Serine) + Triazole (Amide Pocket) | Monodentate: Boron only | Bidentate: Cyclic constraint locks conformation |
| Selectivity | High for AmpC / KPC | Low (Promiscuous) | High for KPC / AmpC |
| Kinetic Behavior | Competitive, Reversible | Competitive, Rapid Exchange | Slow-Onset, Tight Binding |
Analysis of the Data:
-
The Triazole Effect: The addition of the (1,2,4-triazol-1-yl)methyl group improves affinity by approximately 100-fold compared to bare PBA. This confirms that the triazole successfully recruits side-chain binding residues.
-
Vs. Clinical Standards: While 4-TMPBA is potent, cyclic boronates like Vaborbactam are superior because the cyclic structure "pre-organizes" the boron for attack, reducing the entropic penalty of binding. However, 4-TMPBA remains a vital research probe for exploring side-chain plasticity in resistant enzymes.
Experimental Protocol: Kinetic Characterization
To validate the
Protocol: Spectrophotometric Competition Assay
Reagents:
-
Buffer: 50 mM Sodium Phosphate, pH 7.0 (physiological standard).
-
Reporter: Nitrocefin (Substrate).
. -
Enzyme: Purified AmpC or KPC-2 (approx. 1-5 nM final concentration).
-
Inhibitor: 4-TMPBA (Stock in DMSO).
Step-by-Step Methodology:
-
Determine
of Substrate:-
Run a standard Michaelis-Menten curve for Nitrocefin alone to establish its
(typically ~15-30 M for AmpC). -
Why: You need the
to correct the into a using the Cheng-Prusoff equation.
-
-
Pre-Incubation (Critical Step):
-
Mix Enzyme + 4-TMPBA (at varying concentrations: 0, 0.1, 0.5, 1, 5, 10
M). -
Incubate for 5-10 minutes at 25°C.
-
Scientific Integrity: BATSIs form covalent bonds.[1][2] While often fast, some bulky analogs (like triazoles) require time to orient in the active site. Pre-incubation ensures equilibrium is reached before the substrate competes.
-
-
Reaction Initiation:
-
Add Nitrocefin (at a fixed concentration, usually
). -
Immediately monitor Absorbance at 482 nm for 5 minutes.
-
-
Data Analysis:
-
Calculate initial velocity (
) for each inhibitor concentration. -
Plot
vs. [I] to determine .[3] -
Self-Validation: Calculate
using:
-
Diagram 2: Experimental Workflow (DOT Visualization)
Caption: Step-by-step workflow for determining the inhibition constant (
References
-
Tondi, D., et al. (2010). "Structure-based design and in-parallel synthesis of boronic acid inhibitors of AmpC beta-lactamase." Chemistry & Biology.
-
Caselli, E., et al. (2020).
-Lactamase Inhibitors against Acinetobacter baumannii Cephalosporinase." ACS Infectious Diseases.[1] -
Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid
-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. -
EBM Consult. "The Inhibitory Constant (
) and Its Use in Understanding Drug Interactions."
Sources
- 1. 1,2,3-Triazolylmethaneboronate: A Structure Activity Relationship Study of a Class of β-Lactamase Inhibitors against Acinetobacter baumannii Cephalosporinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazolylmethaneboronate: A Structure Activity Relationship Study of a Class of β-Lactamase Inhibitors against Acinetobacter baumannii Cephalosporinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
Safety Operating Guide
4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid proper disposal procedures
Emergency Safety & Hazard Overview
Before initiating any disposal procedure, you must characterize the specific risks associated with 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid . This compound combines the reactivity of a boronic acid with a nitrogen-rich triazole heterocycle, necessitating specific handling to prevent accidental hydrolysis, aerosolization, or incompatible reactions.
| Parameter | Critical Data |
| CAS Number | 163517-61-1 |
| Molecular Formula | C₉H₁₀BN₃O₂ |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed.[1][2][3] |
| Reactivity | Hygroscopic: May degrade via protodeboronation in moist environments.Incompatibilities: Strong oxidizing agents, strong acids (potential for exothermic reaction).[4] |
| RCRA Status (USA) | Not specifically P- or U-listed; typically classified as Hazardous Waste due to toxicity characteristics or ignitability if in solvent. |
Pre-Disposal Assessment & Segregation
Effective disposal begins with waste stream characterization. You must segregate this compound from incompatible waste streams immediately at the point of generation.
Scientific Rationale: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) under acidic or basic conditions, potentially releasing the parent organic molecule (in this case, a triazole derivative) which may have different toxicity profiles. Furthermore, the triazole ring is nitrogen-rich; mixing with strong oxidizers presents a risk of rapid, exothermic decomposition.
Segregation Protocol:
-
Do NOT Mix With: Oxidizing acids (Nitric, Chromic), Peroxides, or Strong Bases.
-
Compatible Streams: Solid organic hazardous waste (halogenated or non-halogenated depending on other contaminants).
Disposal Decision Matrix (Workflow)
The following logic flow dictates the operational procedure based on the physical state of the waste.
Figure 1: Operational decision tree for the segregation and packaging of phenylboronic acid waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spills)
Objective: Contain dust to prevent inhalation (H335) and prevent environmental leaching.
-
PPE Requirement: Wear nitrile gloves (min 0.11mm thickness), safety goggles, lab coat, and a NIOSH-approved N95 respirator if handling outside a fume hood.
-
Containment:
-
Sweep spilled material gently to avoid dust generation. Do not use compressed air.
-
Place waste into a heavy-duty LDPE bag (minimum 2 mil thickness).
-
Seal the bag with tape or a zip-tie.
-
Place the sealed bag into a secondary container, typically a wide-mouth HDPE drum or a fiber drum with a poly liner.
-
-
Labeling: Affix a hazardous waste label. Clearly print: "Solid Hazardous Waste: this compound. Toxic/Irritant."[5][6][7][8][9]
Protocol B: Liquid Waste (Reaction Mixtures)
Objective: Prevent precipitation in waste lines and ensure solvent compatibility.
-
Solvent Check: Ensure the carrier solvent is compatible with the waste container (e.g., do not put halogenated solvents in metal cans if they are acidic).
-
Neutralization (Critical):
-
If the solution is highly acidic or basic, neutralize to pH 6–8.
-
Why? Extreme pH can accelerate the protodeboronation of the compound, potentially forming volatile or more toxic byproducts [1].
-
-
Transfer: Pour into a glass or chemically resistant HDPE carboy . Leave at least 10% headspace to allow for thermal expansion.
-
Labeling: List the boronic acid and the solvent percentages (e.g., "5% Boronic Acid in 95% Dichloromethane").
Final Destruction & Regulatory Compliance
The only acceptable final disposal method for this compound is High-Temperature Incineration.
-
Mechanism: Incineration at >1000°C ensures the complete oxidation of the organic framework (phenyl and triazole rings).
-
Boron Residue: The boron content will oxidize to form Boric Oxide (B₂O₃), which is captured as particulate matter in the incinerator's scrubber system. It does not gasify significantly, preventing atmospheric boron release.
-
Regulatory Status:
-
USA: Dispose of in accordance with 40 CFR 261 (Resource Conservation and Recovery Act).
-
Europe: Classify under EWC Code 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances).
-
Prohibited Actions:
-
NEVER dispose of down the drain. Boron compounds are difficult for municipal water treatment plants to remove and can be phytotoxic to crops if released into waterways [2].
-
NEVER dispose of in regular trash. Leaching into groundwater is a significant environmental risk.
References
-
BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. Retrieved from .
-
Thermo Fisher Scientific. (2020). Phenylboronic acid - Safety Data Sheet.[3][10][11][12] Retrieved from .
-
Sigma-Aldrich. (2025).[13] Safety Data Sheet: Phenylboronic acid.[3][10][11] Retrieved from .
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: 1,2,4-Triazole. Retrieved from .
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. aksci.com [aksci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Handling 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid: A Protocol for Safety and Efficacy
As a Senior Application Scientist, my goal is to empower your research by providing not just materials, but the critical knowledge to use them safely and effectively. This guide moves beyond a simple checklist to offer a comprehensive operational plan for handling 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles and scientific rationale.
Hazard Assessment & Risk Profile
Understanding the specific chemical risks of this compound is the foundation of safe handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, we can construct a reliable hazard profile by analyzing its constituent functional groups: the phenylboronic acid moiety and the triazole group.
-
Phenylboronic Acids: This class of compounds is known to be harmful if swallowed and can cause significant skin, eye, and respiratory irritation.[1][2][3] They are typically fine crystalline solids, presenting a dust inhalation hazard.[4]
-
Triazole Derivatives: Similar heterocyclic compounds are also classified as irritants and can be harmful upon contact or ingestion.[5][6]
Based on this analysis, we must treat this compound with a high degree of caution. The following table summarizes the anticipated hazard classifications based on analogous structures.
| Hazard Category | GHS Classification (Anticipated) | Primary Risk |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[7][8] |
| Skin Irritation | Category 2 | Causes skin irritation.[2][3][9][10] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[2][3][9][10] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | May cause respiratory irritation upon dust inhalation.[1][2][3][9] |
The Core Principle: Engineering Controls First
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary line of defense is always robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction quenching, must be conducted within a certified chemical fume hood.[9] This is non-negotiable. The fume hood contains dust and vapors, preventing respiratory exposure.
-
Ventilation: Ensure the fume hood has proper airflow before beginning any work. Local exhaust ventilation is critical for minimizing the release of hazardous materials at the source.[10][11]
Mandatory Personal Protective Equipment (PPE) Protocol
Adherence to the following PPE guidelines is mandatory to prevent exposure during handling.[9] Each component is selected to mitigate the specific risks identified in the hazard assessment.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields, or a full-face shield worn over safety glasses.[1][6][12][13] | Protects against accidental splashes and airborne dust particles which can cause serious eye irritation.[2][3] |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears before use and practice proper glove removal to avoid skin contact.[8][14] | Provides a barrier against skin irritation.[10] Contaminated gloves should be disposed of as hazardous waste. |
| Body Protection | A buttoned, long-sleeved laboratory coat.[14][15] | Protects skin and personal clothing from contamination by dust or splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter may be required if there is a risk of generating significant dust outside of a fume hood.[1][12][15] | This is a secondary measure to engineering controls, crucial for preventing respiratory tract irritation.[2] |
Procedural Guidance: From Weighing to Disposal
This section provides a step-by-step workflow for the safe handling of the compound. The causality is clear: minimizing dust generation and preventing contact are the primary objectives at every stage.
Experimental Workflow
Caption: Standard workflow for handling solid boronic acids.
Step-by-Step Protocol:
-
Preparation: Before retrieving the compound, don all required PPE as outlined in the table above.[14] Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Weighing: Conduct all weighing operations inside the fume hood. Use a spatula to carefully transfer the solid onto weighing paper or into a container. Avoid any actions that could create airborne dust, such as dropping or vigorous scraping.[4]
-
Solubilization & Transfer: If adding to a solvent, add the liquid to the solid in the reaction vessel slowly to prevent splashing. Ensure the vessel is adequately sized for the reaction.
-
Reaction Monitoring: Keep the reaction vessel closed and within the fume hood for the duration of the experiment.
-
Post-Reaction Cleanup: Thoroughly decontaminate all glassware and surfaces that may have come into contact with the compound. Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[2]
Emergency Protocols: Spill & Exposure Response
In the event of an accident, a clear and immediate response plan is critical.
Solid Spill Response Workflow
Caption: Immediate actions for a solid chemical spill.
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][11] Remove any contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1][11]
In all cases of exposure, consult the relevant safety data sheets for phenylboronic acid and similar triazole compounds and provide them to medical personnel.[4]
Waste Management & Disposal
Proper disposal is a critical final step to ensure laboratory and environmental safety.
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, and paper towels used for cleanup, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and labeled hazardous waste container for liquids. Do not mix boronic acid waste with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.[9]
-
Disposal Pathway: Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[9] All waste must be disposed of through your institution's official EHS program.
By integrating these safety protocols and procedural steps into your daily laboratory practice, you can handle this compound with confidence, ensuring both the integrity of your research and the safety of your laboratory environment.
References
-
Phenylboronic acid - Safety Data Sheet . ChemicalBook.
-
phenyl boronic acid - s d fine-chem limited . S D Fine-Chem Limited.
-
Safety Data Sheet: Phenylboronic acid . Carl ROTH.
-
Boric Acid Safety Data Sheet . Fisher Scientific.
-
Phenylboronic acid - SAFETY DATA SHEET . Thermo Fisher Scientific.
-
110140 - Phenylboronic acid - Safety Data Sheet . GFS Chemicals.
-
Proper Disposal of (4-Fluoro-2-formylphenyl)boronic Acid: A Guide for Laboratory Professionals . Benchchem.
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% . Cole-Parmer.
-
4-Methylphenylboronic acid Safety Data Sheet . AK Scientific, Inc.
-
SAFETY DATA SHEET - 1H-Indole-4-boronic acid, pinacol ester . Santa Cruz Biotechnology.
-
4-Tolylboronic acid SAFETY DATA SHEET . Fisher Scientific.
-
Personal protective equipment for handling Methylboronic acid pinacol ester-d3 . Benchchem.
-
SAFETY DATA SHEET - Phenylboronic acid . Sigma-Aldrich.
-
SAFETY DATA SHEET - Unnamed Boronic Acid Derivative . Sigma-Aldrich.
-
Proper Protective Equipment . Chemistry LibreTexts.
-
SAFETY DATA SHEET - 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile . Fisher Scientific.
-
SAFETY DATA SHEET - 2,4-Bis(trifluoromethyl)phenylboronic Acid . TCI Chemicals.
-
SAFETY DATA SHEET - 1-Methyl-1,2,4-triazole . Fisher Scientific.
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- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
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- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uwaterloo.ca [uwaterloo.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
